molecular formula C9H18O B3381632 3-Ethylheptanal CAS No. 2570-97-0

3-Ethylheptanal

Cat. No. B3381632
CAS RN: 2570-97-0
M. Wt: 142.24 g/mol
InChI Key: GDVBVQRZGJITDD-UHFFFAOYSA-N
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Description

3-Ethylheptanal is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethylheptanal consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific structure or any 3D models are not provided in the search results.


Physical And Chemical Properties Analysis

3-Ethylheptanal is a liquid at room temperature . It has a density of approximately 0.8 g/cm³ . The boiling point is around 183.7°C at 760 mmHg . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Organic Chemistry Applications

  • Rearrangement of Radicals in Telomerization : 3-Ethylheptanal, along with other ketones like 3-ethylpentan-2-one and heptan-4-one, is a product of the telomerization of ethylene with acetone. This process involves the rearrangement of radicals and is significant in the study of organic reaction mechanisms (Khorlina & Freĭdlina, 1967).

Agricultural Science Applications

  • Enhancing Maize Yield and Stalk Strength : Ethephon, chemically related to 3-Ethylheptanal, has been used in combination with DCPTA to increase maize yield and improve stalk quality. This application demonstrates the potential of chemical treatments in enhancing crop resilience and productivity (Li et al., 2019).

Materials Science Applications

  • Liquid Phase Oxidation : The oxidation of 2-ethylhexanal, a compound closely related to 3-Ethylheptanal, has been studied in the liquid phase. This research is significant for understanding the chemical transformations and product formation under different conditions, which can be crucial in materials science and industrial applications (Gliński & Kijeński, 1995).

Environmental Science Applications

  • Metal Ion Separation in Microfluidics : Research on liquid membrane operations in microfluidic devices for selective separation of metal ions has implications in environmental science. Although not directly related to 3-Ethylheptanal, this research demonstrates the importance of chemical processes in environmental remediation and resource recovery (Maruyama et al., 2004).

  • Heat Transfer Properties in Nanofluids : The study of Al2O3 nanofluids using a mixture of ethylene glycol and water, which is chemically related to 3-Ethylheptanal, provides insights into the heat transfer properties of these fluids. This is particularly relevant in the context of improving energy efficiency and thermal management in various industrial applications (Yu et al., 2012).

Safety and Hazards

3-Ethylheptanal is classified with the signal word “Warning” according to its Safety Data Sheet . It has hazard statements H226, H315, H319, H335, indicating that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-ethylheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBVQRZGJITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317007
Record name 3-Ethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylheptanal

CAS RN

2570-97-0
Record name 3-Ethylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2570-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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